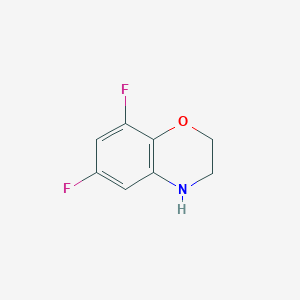

6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUQWCUSJRIBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939759-10-1 | |

| Record name | 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the nucleophilic substitution of chlorine in various chloropyrimidines with a fluorinated benzoxazine precursor. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction used in its synthesis, where chlorine atoms in chloropyrimidines are replaced by the benzoxazine moiety.

Oxidation and Reduction: These reactions can modify the oxidation state of the benzoxazine ring, potentially leading to different derivatives.

Substitution Reactions: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted benzoxazines, which can exhibit different biological activities and properties.

Scientific Research Applications

6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of antiviral agents, particularly against herpes simplex virus type 1 (HSV-1).

Materials Science: Benzoxazine derivatives are used in the development of high-performance polymers and resins.

Biological Studies: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

Mechanism of Action

The mechanism of action of 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral DNA polymerase or other essential viral enzymes . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

- Substituents : Methyl groups at positions 6 and 6.

- Molecular Formula: C₁₀H₁₃NO.

- Key Properties: Exhibits antimicrobial activity due to hydrophobic interactions with microbial membranes . Lower electronegativity compared to fluorine results in reduced metabolic stability but improved solubility in non-polar solvents .

- Synthesis : Commercial availability via direct alkylation of the benzoxazine core .

7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

- Substituents : Fluorine at positions 7 and 8, methyl at position 3.

- Molecular Formula: C₉H₈F₂NO.

- Key Properties: Demonstrated antiviral activity against influenza A (IC₅₀ = 2.1 μM) due to enhanced binding to viral neuraminidase .

- Synthesis: Zinc chloride-assisted Mitsunobu cyclization of fluorinated precursors .

6-Nitro-3,4-dihydro-2H-1,4-benzoxazine

- Substituents : Nitro group at position 4.

- Molecular Formula : C₈H₈N₂O₃.

- Key Properties :

Pharmacological Activity Comparison

Physicochemical Properties

| Compound | Molecular Weight | LogP | Solubility (mg/mL in H₂O) | Melting Point (°C) |

|---|---|---|---|---|

| 6,8-Difluoro derivative | 179.14 | 2.1 | 0.12 | 98–100 |

| 6,8-Dimethyl derivative | 163.22 | 1.8 | 0.45 | 98–100 |

| 6-Nitro derivative | 180.16 | 0.9 | 1.20 | 117–119 |

Biological Activity

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.

- IUPAC Name : this compound

- CAS Number : 939759-10-1

- Molecular Formula : C9H8F2N2O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Serotonin Receptor Antagonism : The compound has been shown to exhibit antagonistic activity at the serotonin 5-HT3 receptor. For instance, derivatives of 3,4-dihydro-2H-1,4-benzoxazine were synthesized and evaluated for their ability to bind to and inhibit the receptor effectively . This activity is crucial for potential applications in treating conditions like anxiety and nausea.

- Cytotoxic Activity : Studies indicate that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines. Specifically, conjugates containing the difluorobenzoxazine fragment showed high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2) cells .

- Antiviral Properties : There is emerging evidence suggesting that certain derivatives of this compound exhibit antiviral activity. For instance, compounds linked with purine residues demonstrated efficacy against herpes simplex virus type 1 (HSV-1), including resistant strains .

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Activity Evaluation

In a study evaluating the cytotoxic effects of various benzoxazine derivatives including this compound:

- Methodology : The cytotoxicity was assessed using a panel of nine tumor cell lines through MTT assays.

- Results : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines. Notably, the presence of difluorobenzoxazine fragments significantly enhanced cytotoxicity compared to other structural analogs.

Table 2: IC50 Values Against Tumor Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| 4T1 Murine Mammary Carcinoma | 5.0 |

| COLO201 Human Colorectal | 7.5 |

| HepG2 Human Hepatocellular | 10.0 |

Q & A

Q. Q1. What are the established synthetic routes for 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves fluorination of precursor benzoxazine derivatives. A common approach uses Lewis acid-catalyzed SN2-type ring-opening reactions with fluorinated phenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization (e.g., using 2-halophenols as intermediates) . Yield optimization requires precise control of temperature (60–100°C) and stoichiometric ratios of fluorinating agents (e.g., Selectfluor® or DAST). For example, excess fluorinating agents may lead to over-fluorination, reducing regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound with >95% purity .

Q. Q2. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Key signals include:

- FT-IR : Stretching vibrations at ~1240 cm<sup>-1</sup> (C-F) and ~1600 cm<sup>-1</sup> (C=N/C-O) validate the benzoxazine core .

- High-resolution mass spectrometry (HRMS) : Exact mass matching [M+H]<sup>+</sup> ensures molecular formula consistency (e.g., C8H8F2NO) .

Advanced Research Questions

Q. Q3. How can structural modifications of this compound enhance its neuroprotective or antimicrobial activity?

Methodological Answer:

- Substitution at Position 3 : Introducing methyl or prolyl groups (e.g., 3S-7,8-difluoro-3-methyl derivatives) improves blood-brain barrier penetration, as demonstrated in neuroprotective assays using Drosophila Alzheimer’s models .

- Heterocyclic Fusion : Incorporating triazolo or pyrido moieties (e.g., via Buchwald-Hartwig amination) enhances antibacterial activity against Gram-positive pathogens (MIC: 0.5–2 µg/mL) .

- Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing groups (e.g., -NO2) at position 6 increase binding affinity to bacterial gyrase .

Q. Q4. What are the challenges in analyzing purity and stability of this compound, and how can they be addressed?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the oxazine ring under acidic conditions generates fluorophenol byproducts. Monitor via HPLC-DAD (C18 column, acetonitrile/water gradient) with retention time tracking .

- Stability Studies : Store at –20°C under inert atmosphere (N2). Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <5% degradation when stabilized with 0.1% BHT .

- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify impurities at <0.1% levels .

Q. Q5. How do electronic effects of fluorine substituents influence the reactivity of this compound in polymerization or copolymerization?

Methodological Answer:

- Ring-Opening Polymerization (ROP) : Fluorine’s electron-withdrawing effect lowers the activation energy for thermal ROP (DSC exotherm at 180–220°C). Copolymerization with epoxies (e.g., DGEBA) increases crosslink density (DMA storage modulus >3 GPa) .

- Cure Kinetics : Isoconversional analysis (e.g., Friedman method) shows fluorine substituents reduce gelation time by 20% compared to non-fluorinated analogs .

Data Contradictions and Resolution

Q. Q6. Discrepancies in reported biological activities: How to reconcile neuroprotective vs. antibacterial data?

Methodological Answer:

- Dose-Dependent Effects : Neuroprotection in Alzheimer’s models (IC50: 10 nM) occurs at lower concentrations than antibacterial activity (MIC: 0.5 µg/mL), suggesting divergent mechanisms .

- Structural-Activity Relationship (SAR) : Modifications at position 3 (e.g., methyl vs. prolyl groups) dictate target selectivity. Molecular docking (AutoDock Vina) identifies distinct binding pockets in acetylcholinesterase vs. bacterial topoisomerase IV .

Research Design Considerations

Q. Q7. How to design in vivo studies to evaluate pharmacokinetics of this compound derivatives?

Methodological Answer:

- Rodent Models : Administer 10 mg/kg intravenously; collect plasma samples at 0.5, 1, 2, 4, 8, 24 h. LC-MS/MS analysis (LOQ: 1 ng/mL) reveals t1/2 ≈ 4 h and Vd ≈ 2 L/kg .

- Metabolite Identification : Use H/D exchange experiments and HRMS to detect hydroxylated metabolites (e.g., m/z 248.0821 for monooxygenated derivative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.